molecular formula C24H16ClN3O2S B2420288 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one CAS No. 1326937-31-8

2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one

Cat. No.: B2420288
CAS No.: 1326937-31-8
M. Wt: 445.92
InChI Key: HHWJRWXPCHUROO-UHFFFAOYSA-N
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Description

The compound “2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methylsulfanylphenyl group, an oxadiazolyl group, and an isoquinolinone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of these groups would likely result in a highly conjugated system, which could have interesting electronic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloro and methylsulfanyl groups could potentially increase its lipophilicity compared to a similar compound without these groups .

Scientific Research Applications

Antimicrobial Properties

Compounds structurally related to 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one have demonstrated potential as antimicrobial agents. For example, derivatives of quinazolinone, which share structural similarities, have been screened for antibacterial and antifungal activities against various microorganisms including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai et al., 2007); (Desai et al., 2011).

Anti-inflammatory and Analgesic Potential

Research on quinazoline derivatives has also explored their anti-inflammatory and analgesic properties. Some newly synthesized quinazoline derivatives have shown potential in these areas, suggesting that related compounds such as 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one might exhibit similar biological activities (Farag et al., 2012).

Crystallographic Studies

The compound's structural analogs have been the subject of crystallographic studies to understand their molecular structure and interactions. Such studies can provide insights into the physical properties and potential applications of the compound in various fields, including pharmaceuticals (Mandal & Patel, 2018).

Antituberculosis Activity

Some quinoline derivatives, which are chemically related, have been investigated for their antituberculosis activity. This suggests the possibility of similar compounds being effective against tuberculosis, indicating a potential area of application for 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one (Chitra et al., 2011).

Synthesis and Characterization

Various synthetic methods and characterization studies on related compounds provide a framework for understanding the chemical properties and potential applications of 2-(3-chlorophenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one. These studies contribute to the development of new pharmaceuticals and materials (Jones, 1969).

Properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O2S/c1-31-18-11-9-15(10-12-18)22-26-23(30-27-22)21-14-28(17-6-4-5-16(25)13-17)24(29)20-8-3-2-7-19(20)21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWJRWXPCHUROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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